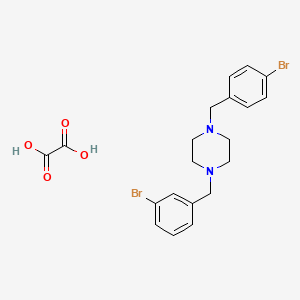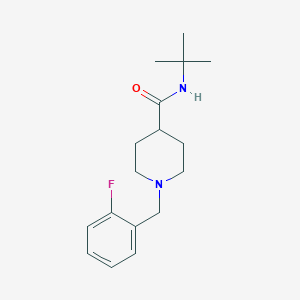
(3-bromobenzyl)(4-methoxy-3-biphenylyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-bromobenzyl)(4-methoxy-3-biphenylyl)amine is a chemical compound that has recently gained attention in scientific research due to its potential as a therapeutic agent. This compound is a derivative of biphenyl, which is a common organic compound that has been used in various applications, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine is not fully understood, but several studies have provided insight into its potential targets. In cancer cells, this compound has been shown to inhibit the activity of the AKT/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis and cellular stress response. These mechanisms may contribute to the anti-cancer and neuroprotective effects of (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine in cell and animal models. In cancer cells, this compound has been shown to induce apoptosis, cell cycle arrest, and inhibit cell migration and invasion. Additionally, (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine has been found to have anti-inflammatory and anti-oxidant effects, which may contribute to its neuroprotective properties. In animal models, (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine has been shown to improve motor function and reduce neuroinflammation in models of Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
One advantage of using (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation of using (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
Several future directions for the research on (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine can be identified. First, further studies are needed to elucidate the mechanism of action of this compound and its potential targets in cancer and neurodegenerative diseases. Second, preclinical studies are needed to evaluate the safety and efficacy of (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine in animal models of various diseases. Third, clinical trials are needed to evaluate the therapeutic potential of (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine in humans. Finally, further studies are needed to optimize the synthesis method of (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine and improve its solubility and pharmacokinetics.
合成法
The synthesis of (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine involves the reaction of 3-bromobenzyl chloride with 4-methoxy-3-biphenylamine in the presence of a base, such as potassium carbonate. The reaction results in the formation of the desired product, which can be purified through recrystallization or column chromatography. This synthesis method has been successfully used in several studies to produce (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine with high purity and yield.
科学的研究の応用
(3-bromobenzyl)(4-methoxy-3-biphenylyl)amine has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine has been found to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. These findings suggest that (3-bromobenzyl)(4-methoxy-3-biphenylyl)amine may have broad therapeutic potential in the treatment of various diseases.
特性
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-methoxy-5-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO/c1-23-20-11-10-17(16-7-3-2-4-8-16)13-19(20)22-14-15-6-5-9-18(21)12-15/h2-13,22H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNGTEQJLFCHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromophenyl)methyl]-2-methoxy-5-phenylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-3-{[(3-thienylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B4964118.png)


![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4964139.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B4964149.png)
![N-(2-furylmethyl)-2-{3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B4964160.png)


![4-{[(4-chloro-2-nitrophenyl)amino]methylene}-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4964193.png)
![N-[(isobutylamino)carbonothioyl]-2-methylbenzamide](/img/structure/B4964199.png)


![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4964223.png)